Nivocasan

Hepatology NASH ALT reduction

Nivocasan (GS-9450) is a selective, irreversible pan-caspase inhibitor (caspase-1, -8, -9). It uniquely delivers a robust 47 U/L ALT reduction in NASH patients within 4 weeks, normalizing levels in 35% of patients. This rapid, quantifiable hepatoprotective signal makes it the preferred tool for acute liver injury models and fibrosis reversal studies. Its narrow selectivity offers mechanistic precision, avoiding confounding off-target effects of broader pan-caspase inhibitors. We ensure consistent quality and reliable global supply for your research.

Molecular Formula C21H22FN3O5
Molecular Weight 415.4 g/mol
CAS No. 908253-63-4
Cat. No. B1684664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNivocasan
CAS908253-63-4
SynonymsGS 9450;  GS-9450;  GS9450;  LB 84451;  LB-84451;  LB84451;  Nivocasan
Molecular FormulaC21H22FN3O5
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O
InChIInChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1
InChIKeyVYFGDLGHHBUDTQ-ZLGUVYLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nivocasan (GS-9450) Overview


Nivocasan (GS-9450, LB-84451, CAS 908253-63-4) is a small molecule, irreversible pan-caspase inhibitor that demonstrates selective activity against caspases 1, 8, and 9 [1]. It belongs to the isoquinoline class of organic compounds and functions by preventing apoptosis, a key process in liver disease progression [2]. Nivocasan was investigated in Phase II clinical trials for non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection, demonstrating hepatoprotective effects in both preclinical and clinical settings [3].

Pathway Pan-caspase inhibition study fit
Selectivity Caspase-1, -8, -9 profiling
Model NASH / HCV endpoint research models

Why Nivocasan Cannot Be Substituted


While several pan-caspase inhibitors (e.g., emricasan, VX-166) have been developed for liver diseases, they are not interchangeable due to distinct selectivity profiles and divergent clinical outcomes. Nivocasan exhibits a specific and narrow caspase inhibition profile (caspase-1, -8, -9) [1], which contrasts with the broader activity of emricasan [2]. This selectivity translates into quantifiable differences in clinical efficacy: Nivocasan demonstrated a significant 47 U/L reduction in alanine aminotransferase (ALT) in NASH patients after just 4 weeks of treatment at 40 mg [3]. This robust and rapid ALT reduction is a key differentiating factor for research applications focusing on hepatoprotection and fibrosis reversal. Generic substitution without considering these quantifiable differences can lead to inconclusive or conflicting experimental results.

Selectivity Caspase-1, -8, -9 selective Emricasan / VX-166: broad pan-caspase
ALT response Reported ALT endpoint magnitude in NASH model ALT endpoint response may differ across comparators
Long‑term safety Safety-related endpoint signals led to program halt Advanced to later-phase trials without similar halt
Quantified differences (ALT, normalization) — review cross-study evidence in Section 3.

Nivocasan Comparative Evidence


ALT Reduction in NASH vs. Emricasan

In a Phase 2 clinical trial for NASH, Nivocasan (40 mg) reduced mean alanine aminotransferase (ALT) levels by 47 U/L from baseline after 4 weeks [1]. This effect size is notably larger than that observed in a separate Phase 2a NAFLD trial for emricasan (25 mg BID), which showed a median ALT reduction of 25.80 U/L after 28 days [2]. Both studies showed significance versus placebo, indicating that for research focused on hepatoprotection and liver enzyme normalization, Nivocasan provides a more pronounced biochemical response over a similar treatment duration.

ALT Reduction vs Emricasan
Endpoint context
47 U/L vs 25.80 U/L reduction
Supports ALT endpoint comparison review
Cross-study; trial design differences (NASH 4‑wk vs NAFLD 28‑day)
Hepatology NASH ALT reduction

Caspase Selectivity Profile

Nivocasan is characterized as a selective caspase inhibitor, with confirmed activity against caspases 1, 8, and 9 [1]. This profile differs from other pan-caspase inhibitors like emricasan and VX-166, which are often described as having broader or less-defined selectivity [2]. The specific inhibition of caspase-8 (a key initiator of death receptor-mediated apoptosis) and caspase-9 (mitochondrial pathway) while sparing other caspases may contribute to its unique biological effects and safety profile observed in clinical studies, where it reduced ALT without major safety signals in the 4-week trial [3].

Caspase Selectivity Profile
Class‑level
Selective Casp‑1, -8, -9 vs broad pan-caspase
Aids apoptosis pathway‑specific tool selection
Class-level inference; confirm in target assay
Enzymology Apoptosis Caspase selectivity

Rapid ALT Normalization

In a 4-week Phase 2 NASH trial, treatment with Nivocasan (40 mg) increased the proportion of subjects with normal ALT levels from 0% at baseline to 35% at week 4 [1]. This rapid normalization of a key liver injury marker within a short treatment window is a noteworthy outcome. In contrast, while emricasan also demonstrated significant ALT reduction in a 28-day NAFLD trial, data on the proportion of patients achieving full ALT normalization was not reported as a primary finding [2].

ALT Normalization Rate
Endpoint context
35% subjects normalized
Supports short‑term ALT normalization endpoint
4‑week 40 mg QD NASH trial; comparator data not reported
Clinical Trial NASH Biomarker normalization

Safety Outcomes vs. Emricasan

Nivocasan's clinical development was halted due to safety concerns in a longer 6-month Phase 2 trial for chronic HCV, leading to termination of the program [1]. In contrast, emricasan advanced to multiple Phase II and III trials for various liver diseases, including decompensated NASH cirrhosis, with some trials reporting improvements in liver function and portal hypertension [2]. This critical divergence in clinical outcomes underscores that despite both being pan-caspase inhibitors, their toxicity profiles and therapeutic windows are distinct and not interchangeable.

Clinical Development Outcome
Context‑dependent
Program halted (toxicity) vs advanced trials
Long‑term safety endpoint context diverges
Reported in 6‑month HCV trial; cross‑study comparison
Drug Safety Toxicity Clinical development

Nivocasan Research Applications


Rapid Hepatoprotection in NASH

Nivocasan is the preferred tool for studies requiring a robust and rapid reduction in ALT, a key biomarker of liver injury. Its demonstrated ability to reduce ALT by 47 U/L and normalize levels in 35% of patients within just 4 weeks [1] makes it ideal for proof-of-concept experiments, acute liver injury models, or short-term intervention studies where a clear biochemical signal is required. This is a direct application of the evidence from Section 3.1.

Apoptotic Pathway Dissection

Due to its specific inhibition of caspases 1, 8, and 9, Nivocasan is a valuable research tool for delineating the roles of these particular initiator and effector caspases in apoptosis and inflammation [2]. It is particularly suited for studies focused on death receptor (caspase-8) and mitochondrial (caspase-9) pathways, offering greater mechanistic precision than broader pan-caspase inhibitors. This is a direct application of the evidence from Section 3.2.

Preclinical Fibrosis Reversal

While clinical development was halted due to longer-term toxicity [3], Nivocasan's potent short-term effects on liver enzymes and its demonstrated activity in preclinical fibrosis models [4] make it a viable candidate for preclinical research focusing on the early stages of fibrosis reversal. Studies utilizing short-duration treatments can leverage its potent caspase inhibition to investigate the dynamics of hepatic stellate cell activation and collagen deposition without the confounding factor of long-term toxicity. This is a direct application of the evidence from Sections 3.1 and 3.4.

Application
Selection Property
Validation Focus
NASH liver‑injury model studies
Reported ALT endpoint response context
Short‑term ALT reduction validation
Apoptosis pathway dissection
Selective caspase‑1, ‑8, ‑9 inhibition
Death receptor & mitochondrial pathway assays
Preclinical fibrosis reversal models
Pan-caspase inhibition in fibrogenesis
Fibrosis marker & stellate cell endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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